2-Methylthiazole-4-carboximidamide
Overview
Description
2-Methylthiazole-4-carboximidamide is a heterocyclic compound with the molecular formula C₅H₇N₃S. It is known for its role as an inhibitor of hydroxylases, enzymes involved in the production of certain proteins. This compound has applications in treating erythropoiesis-related disorders such as anemia and thalassemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiazole-4-carboximidamide typically involves the reaction of 2-methylthiazole with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the carboximidamide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Methylthiazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
2-Methylthiazole-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its inhibitory effects on hydroxylases, which play a role in various biological processes.
Medicine: It is explored for its potential in treating erythropoiesis-related disorders and other hematological conditions.
Mechanism of Action
2-Methylthiazole-4-carboximidamide exerts its effects by inhibiting hydroxylases, enzymes that are crucial in the production of certain proteins. By binding to these enzymes, the compound prevents the hydroxylation process, leading to decreased production of specific proteins. This mechanism is particularly beneficial in treating conditions like anemia, where the regulation of erythropoiesis is essential .
Comparison with Similar Compounds
2-Amino-4-methylthiazole: Another thiazole derivative with antimicrobial properties.
2-Methylthiazole-4-carboxamide: Similar structure but with a carboxamide group instead of carboximidamide.
Uniqueness: 2-Methylthiazole-4-carboximidamide is unique due to its specific inhibitory action on hydroxylases, making it particularly useful in treating erythropoiesis-related disorders. Its ability to bind to hemoglobin and decrease reticulocyte count sets it apart from other similar compounds .
Properties
IUPAC Name |
2-methyl-1,3-thiazole-4-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-3-8-4(2-9-3)5(6)7/h2H,1H3,(H3,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHSTONTNZCNLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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